N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide
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Overview
Description
N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide is an organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core and a carboxamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 10H-phenothiazine-10-carboxylic acid with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated phenothiazine derivatives.
Scientific Research Applications
N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound can inhibit enzymes and receptors involved in neurotransmission, contributing to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific structural features, including the presence of a hydroxy group and a carboxamide group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other phenothiazine derivatives.
Biological Activity
N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a phenothiazine backbone with a hydroxyl group and a carboxamide functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Pharmacological Activities
Phenothiazine derivatives, including this compound, exhibit a variety of biological activities:
1. Antipsychotic Effects:
- Phenothiazines are primarily recognized for their antipsychotic properties due to their ability to block dopamine receptors in the brain. This mechanism is crucial for managing schizophrenia and other psychotic disorders .
2. Anticancer Activity:
- Research indicates that phenothiazines can inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinase C and calmodulin. These actions contribute to their potential as chemopreventive agents .
- A study highlighted that certain phenothiazine derivatives can inhibit tubulin polymerization, which is critical in cancer cell division .
3. Antioxidant Properties:
- This compound has been shown to possess antioxidant properties, which may protect cells from oxidative stress and reduce lipid peroxidation in biological systems . This activity is particularly relevant in neuroprotection and mitigating neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Dopamine Receptor Antagonism: The compound's ability to block dopamine receptors contributes to its antipsychotic effects.
- Inhibition of Protein Kinase C: This inhibition plays a role in reducing cell proliferation and promoting apoptosis in cancer cells.
- Calmodulin Interaction: By inhibiting calmodulin, the compound affects calcium signaling pathways essential for various cellular functions.
Case Studies and Research Findings
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)phenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,11-20)18-16(21)19-12-7-3-5-9-14(12)22-15-10-6-4-8-13(15)19/h3-10,20H,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRKAHWLJUZIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.